Cas no 152175-68-3 (Uroguanylin (Didelphisvirginiana reduced) (9CI))

Uroguanylin (Didelphisvirginiana reduced) (9CI) structure
152175-68-3 structure
Product Name:Uroguanylin (Didelphisvirginiana reduced) (9CI)
CAS No:152175-68-3
MF:C61H101N17O25S4
MW:1600.813549757
CID:146024
PubChem ID:5488765
Update Time:2025-04-19

Uroguanylin (Didelphisvirginiana reduced) (9CI) Chemical and Physical Properties

Names and Identifiers

    • Uroguanylin (Didelphisvirginiana reduced) (9CI)
    • Guanylin (rat reduced), 1-L-glutamine-2-L-glutamic acid-3-L-aspartic acid-6-L-leucine-8-L-isoleucine-9-L-asparagine-10-L-valine-
    • L-glutaminyl-L-α-glutamyl-L-α-aspartyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine
    • Uroguanylin
    • DTXSID10164965
    • SCHEMBL6442033
    • Q7900863
    • EWY1XP1HMZ
    • UNII-EWY1XP1HMZ
    • 152175-68-3
    • EX-A8381C
    • L-Cysteine, L-glutaminyl-L-
    • A-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-
    • A-glutamyl-L-
    • A-aspartyl-L-cysteinyl-L-
    • Inchi: 1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1
    • InChI Key: SJMPVWVIVWEWJK-AXEIBBKLSA-N
    • SMILES: SC[C@@H](C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@@H](C)C(N[C@@H](CS)C(N[C@H](C(NCC(N[C@H](C(=O)O)CS)=O)=O)[C@@H](C)O)=O)=O)=O)C(C)C)=O)=O)[C@@H](C)CC)=O)NC([C@H](CC(C)C)NC([C@H](CCC(=O)O)NC([C@H](CS)NC([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 1599.6037365g/mol
  • Monoisotopic Mass: 1599.6037365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 26
  • Hydrogen Bond Acceptor Count: 30
  • Heavy Atom Count: 107
  • Rotatable Bond Count: 52
  • Complexity: 3190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8.8
  • Topological Polar Surface Area: 693Ų
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd